molecular formula C27H35NO3 B123360 (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate CAS No. 239088-22-3

(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate

Cat. No. B123360
M. Wt: 421.6 g/mol
InChI Key: AWGULBUAOMFSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951963B2

Procedure details

A three-necked, 500 mL round bottom flask equipped with a thermometer, mechanic stirrer and an addition funnel was purged with nitrogen and charged with N-allyldecylamine (˜0.11 mol) in dichloromethane from step a (210 mL) and N,N-diisopropylethylamine (20.0 mL, 14.8 g, 0.113 mol). The mixture was cooled in a 5° C. ice bath and a solution of 9-fluorenylmethyl chloroformate (25.6 g, 0.099 mol) dissolved in dichloromethane (50 mL) was added dropwise (total volume approximately 330 mL). The reaction was exothermic and the internal temperature was controlled below 10° C. throughout the 9-fluorenylmethyl chloroformate addition. The reaction mixture was warmed to 21° C. when the addition was finished, and monitored by the disappearance of 9-fluorenylmethyl chloroformate and the formation of N-FMOC-N-allyldecylamine using HPLC (retention time for FMOC-chloride=3.08 min; retention time for product=7.96 min). The reaction mixture was washed with 0.01 N HCl (100 mL). The organic layer was collected and used without further purification.
Name
N-allyldecylamine
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-FMOC-N-allyldecylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(CCCCCCCCCCN)C=C.C(N(CC)C(C)C)(C)C.ClC([O:27][CH2:28][CH:29]1C2C=CC=CC=2C2C1=CC=CC=2)=O.[C:42]([NH:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69]CC=C)([O:44][CH2:45][CH:46]1[C:58]2[C:53](=[CH:54][CH:55]=[CH:56][CH:57]=2)[C:52]2[C:47]1=[CH:48][CH:49]=[CH:50][CH:51]=2)=[O:43]>ClCCl>[C:42]([N:59]([CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH3:69])[CH2:29][CH:28]=[O:27])([O:44][CH2:45][CH:46]1[C:47]2[C:52](=[CH:53][CH:54]=[CH:55][CH:48]=2)[C:51]2[C:58]1=[CH:57][CH:56]=[CH:49][CH:50]=2)=[O:43]

Inputs

Step One
Name
N-allyldecylamine
Quantity
0.11 mol
Type
reactant
Smiles
C(C=C)CCCCCCCCCCN
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
25.6 g
Type
reactant
Smiles
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
Step Five
Name
N-FMOC-N-allyldecylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCCCCCCCCCCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked, 500 mL round bottom flask equipped with a thermometer, mechanic stirrer and an addition funnel
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
ADDITION
Type
ADDITION
Details
was added dropwise (total volume approximately 330 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 21° C. when
ADDITION
Type
ADDITION
Details
the addition
WASH
Type
WASH
Details
The reaction mixture was washed with 0.01 N HCl (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N(CC=O)CCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.